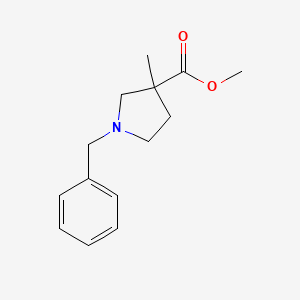

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction leads to the formation of N,N-bis(β-methoxycarbonylethyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Research has investigated its potential as a building block for biologically active compounds.

Medicine: Studies have explored its potential therapeutic applications, although specific uses are still under investigation.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is not well-documented. like other pyrrolidine derivatives, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate its specific molecular targets and pathways involved.

Comparación Con Compuestos Similares

- Methyl 1-benzylpyrrolidine-3-carboxylate

- Methyl 1-benzyl-2-methylpyrrolidine-3-carboxylate

- Methyl 1-benzyl-3-ethylpyrrolidine-3-carboxylate

Comparison: Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is unique due to the presence of a methyl group at the third position of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Actividad Biológica

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate (CAS No. 885962-77-6) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉NO₂ and a molecular weight of approximately 233.31 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a methyl ester at the carboxylic acid position, contributing to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly concerning neurotransmitter modulation. Here are key aspects of its biological activity:

1. Neurotransmitter Modulation:

- The compound has been studied for its effects on acetylcholine pathways, suggesting potential cognitive enhancement properties. Similar compounds have shown neuroprotective and anti-inflammatory activities, indicating that this compound may influence cholinergic signaling pathways .

2. Enzyme Interaction:

- Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. Preliminary data suggest that it may act as an inhibitor or modulator of specific enzymes, impacting biochemical pathways relevant to neurological functions .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis . This mechanism is crucial for understanding its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate | C₁₃H₁₇N₁O₄ | Contains two carboxylic acid groups; potential cognitive enhancer |

| Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | C₁₄H₂₁N₁O₂ | Similar structure but differs at position four; used in drug synthesis |

| Methyl 1-benzylpyrrolidine-3-carboxylate | C₁₃H₁₇N₁O₂ | Lacks methyl substitution at position three; simpler structure |

The distinct arrangement of functional groups in this compound contributes to its unique biological properties compared to other pyrrolidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of related pyrrolidine derivatives found that these compounds could significantly reduce oxidative stress in neuronal cells, suggesting a potential application in treating neurodegenerative diseases .

Case Study: Antiviral Activity

Research into the antiviral properties of similar compounds indicated that they could inhibit neuraminidase activity in influenza viruses, which may extend to this compound due to structural similarities .

Propiedades

IUPAC Name |

methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(13(16)17-2)8-9-15(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDSYQLKFDBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400421 |

Source

|

| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885962-77-6 |

Source

|

| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.